2-Fluoro-4-formylbenzenesulfonamide
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Overview
Description
2-Fluoro-4-formylbenzenesulfonamide is an organic compound with the molecular formula C7H6FNO3S It is characterized by the presence of a fluorine atom, a formyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-formylbenzenesulfonamide typically involves the introduction of the fluorine atom and the formyl group onto a benzenesulfonamide scaffold. One common method involves the reaction of 4-cyanobenzenesulfonamide with formic acid in the presence of a catalyst such as Raney nickel. The reaction mixture is heated under reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-formylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: 2-Fluoro-4-carboxybenzenesulfonamide.
Reduction: 2-Fluoro-4-hydroxymethylbenzenesulfonamide.
Substitution: Products depend on the nucleophile used, such as 2-amino-4-formylbenzenesulfonamide when using an amine.
Scientific Research Applications
2-Fluoro-4-formylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-formylbenzenesulfonamide involves its interaction with biological molecules through its functional groups. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the formyl group can participate in various chemical reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxybenzenesulfonamide
- 2-Fluoro-4-chlorobenzenesulfonamide
- 2-Fluoro-4-nitrobenzenesulfonamide
Uniqueness
2-Fluoro-4-formylbenzenesulfonamide is unique due to the presence of the formyl group, which allows for additional chemical modifications and interactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4-formylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWWEUPCCNOUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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